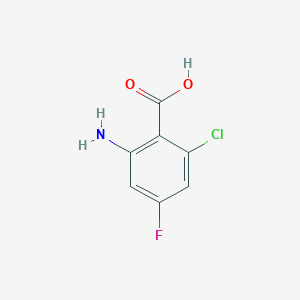

Acide 2-amino-6-chloro-4-fluorobenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-chloro-4-fluorobenzoic acid is a chemical compound with the molecular weight of 189.57 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-Amino-6-chloro-4-fluorobenzoic acid is1S/C7H5ClFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) . The exact molecular structure was not found in the search results.

Applications De Recherche Scientifique

Synthèse d'agents neuroleptiques

Acide 2-amino-6-chloro-4-fluorobenzoïque : est utilisé dans la synthèse de benzamides qui présentent une activité neuroleptique puissante. Ces composés sont importants dans le traitement des troubles psychiatriques tels que la schizophrénie .

Création d'hétérocycles monofluorés

Ce composé sert de synthon pour la construction d'hétérocycles monofluorés. Ces structures sont importantes en chimie médicinale en raison de leurs propriétés pharmacologiques .

Développement de cristaux liquides

L'acide est un précurseur dans la préparation de cristaux liquides potentiels. Les cristaux liquides ont des applications dans les affichages électroniques, tels que ceux utilisés dans les montres, les calculatrices et les ordinateurs portables .

Recherche sur les herbicides

Il est impliqué dans la synthèse de nouveaux isoxazolecarboxamides herbicides. Ces herbicides sont conçus pour contrôler la croissance des mauvaises herbes dans les milieux agricoles .

Synthèse de la furosemide

Le composé est utilisé comme réactif de départ pour la synthèse de la furosemide, un diurétique de l'anse utilisé pour traiter l'insuffisance cardiaque congestive et l'œdème .

Synthèse organique

This compound : est utilisé dans les réactions de synthèse organique, telles que la synthèse de la 4′-chloro-2′-fluoroacétophénone, qui peut être utilisée dans d'autres applications chimiques .

Analyse Biochimique

Biochemical Properties

2-Amino-6-chloro-4-fluorobenzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of 2-Amino-6-chloro-4-fluorobenzoic acid to the active sites of enzymes, leading to changes in their activity and function .

Cellular Effects

The effects of 2-Amino-6-chloro-4-fluorobenzoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic processes, thereby impacting the overall metabolic state of the cell. Additionally, 2-Amino-6-chloro-4-fluorobenzoic acid can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, 2-Amino-6-chloro-4-fluorobenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of these biomolecules, depending on the context. For instance, 2-Amino-6-chloro-4-fluorobenzoic acid has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-Amino-6-chloro-4-fluorobenzoic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation of 2-Amino-6-chloro-4-fluorobenzoic acid can lead to changes in its biological activity, potentially reducing its effectiveness in long-term experiments. Additionally, long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Amino-6-chloro-4-fluorobenzoic acid vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function. At higher doses, 2-Amino-6-chloro-4-fluorobenzoic acid can cause significant changes in cellular processes, including enzyme inhibition and alterations in gene expression. Additionally, high doses of this compound have been associated with toxic effects, such as cellular damage and apoptosis .

Metabolic Pathways

2-Amino-6-chloro-4-fluorobenzoic acid is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing the overall metabolic flux. For instance, it has been found to inhibit key enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolite levels. Additionally, 2-Amino-6-chloro-4-fluorobenzoic acid can affect the activity of enzymes involved in catabolic pathways, thereby influencing the breakdown of specific biomolecules .

Transport and Distribution

The transport and distribution of 2-Amino-6-chloro-4-fluorobenzoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments. Additionally, 2-Amino-6-chloro-4-fluorobenzoic acid can bind to specific proteins, influencing its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of 2-Amino-6-chloro-4-fluorobenzoic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-Amino-6-chloro-4-fluorobenzoic acid has been found to localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins .

Propriétés

IUPAC Name |

2-amino-6-chloro-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEJFIJSRZFQFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940054-47-7 |

Source

|

| Record name | 2-amino-6-chloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one](/img/structure/B1375327.png)

![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)

![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)

![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)